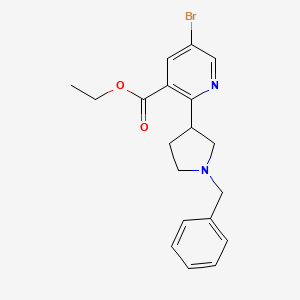
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate
Descripción general
Descripción
The compound “2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride” is a halogenated heterocycle . It has an empirical formula of C13H22Cl2N2 and a molecular weight of 277.23 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .
Molecular Structure Analysis
The molecule “{2-[(1-benzylpyrrolidin-3-yl)amino]ethyl}diethylamine” contains a total of 50 bonds. There are 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 2 tertiary amines (aliphatic) and 1 Pyrrolidine .
Chemical Reactions Analysis
The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Physical And Chemical Properties Analysis
The compound “[2-(1-benzylpyrrolidin-3-yl)ethyl]amine hydrochloride” has a molecular weight of 218.34 . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Potential Antipsychotic Properties
A study explored the antipsychotic potential of compounds related to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. It was found that these compounds are potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their potential use in dopamine D-2 receptor investigations (Högberg et al., 1990).
Calcium-Sensing Receptor Antagonism
Research on the structure-activity relationships of calcilytic compounds led to the discovery of substituted 2-benzylpyrrolidines. These compounds, including variants of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate, demonstrated potency as calcium-sensing receptor (CaR) antagonists with a superior human ether-a-go-go related gene (hERG) profile (Yang et al., 2005).
Use in Asymmetric Synthesis
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate has applications in asymmetric synthesis. Studies have demonstrated its use in the construction of chiral building blocks for enantioselective alkaloid synthesis, offering moderate to excellent optical yields (Hirai et al., 1992).
Antimicrobial Activity
Research indicates that derivatives of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate exhibit antimicrobial activity. Compounds synthesized using this framework showed activity, especially when methyl groups were present (Цялковский et al., 2005).
Application in Continuous Flow Chemistry
The compound has been used in continuous flow chemistry for [3+2] dipolar cycloaddition reactions, showcasing its utility in the synthesis of various N-benzylpyrrolidine products (Grafton et al., 2010).
Potential Neuroleptic Activity
Benzamides derived from Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate were studied for their potential neuroleptic activity. Some of these compounds showed promising results in inhibiting apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Use in Organometallic Chemistry
In organometallic chemistry, Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate derivatives have been used in the synthesis of new ligands and coordination polymers, demonstrating its versatility in this field (Gwengo et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPKNPZSFTHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



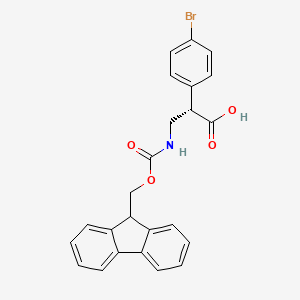
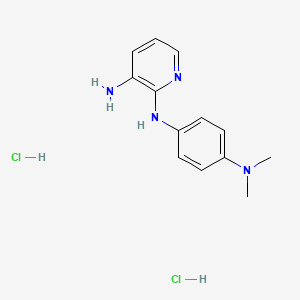
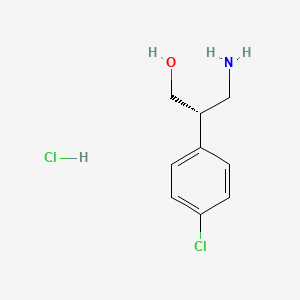
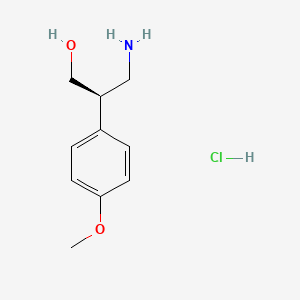
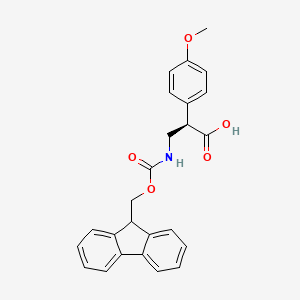
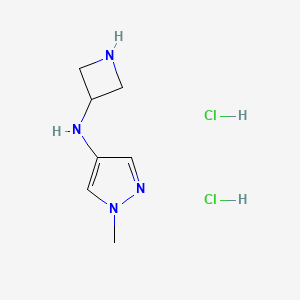
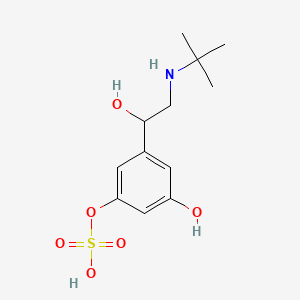
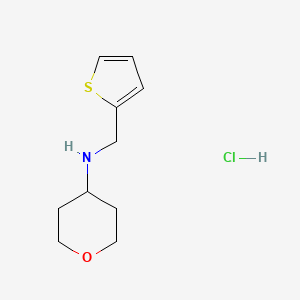
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
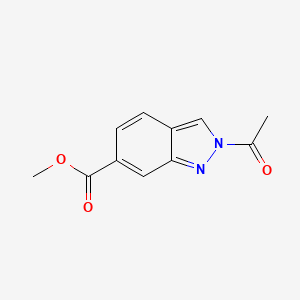
![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)